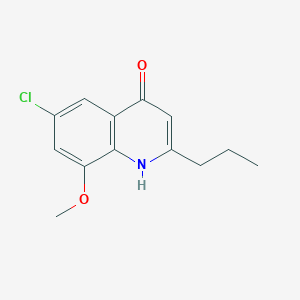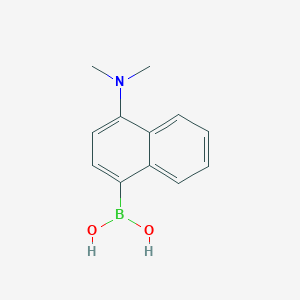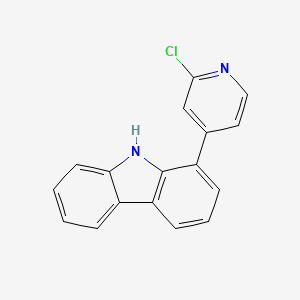
1-(2-Chloro-4-pyridyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-pyridyl)carbazole is a heterocyclic compound that features a carbazole core substituted with a 2-chloro-4-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-pyridyl)carbazole typically involves the coupling of a carbazole derivative with a chloropyridine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of carbazole with 2-chloro-4-bromopyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-pyridyl)carbazole can undergo various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The pyridyl group can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom on the pyridyl ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products
The major products formed from these reactions include carbazole-3,6-dione derivatives, amine-substituted pyridyl carbazoles, and various nucleophile-substituted derivatives.
Scientific Research Applications
1-(2-Chloro-4-pyridyl)carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-pyridyl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)carbazole: Similar structure but lacks the chlorine atom, which can affect its reactivity and biological activity.
1-(4-Pyridyl)carbazole: The pyridyl group is positioned differently, leading to variations in chemical and physical properties.
1-(2-Chloro-3-pyridyl)carbazole: The chlorine atom is in a different position, which can influence the compound’s reactivity and interactions.
Uniqueness
1-(2-Chloro-4-pyridyl)carbazole is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can enhance its reactivity in nucleophilic substitution reactions and potentially improve its biological activity. This unique structure also contributes to its desirable photophysical properties, making it suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C17H11ClN2 |
|---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-9H-carbazole |
InChI |
InChI=1S/C17H11ClN2/c18-16-10-11(8-9-19-16)12-5-3-6-14-13-4-1-2-7-15(13)20-17(12)14/h1-10,20H |
InChI Key |
LXWKBHYZPOKYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C4=CC(=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


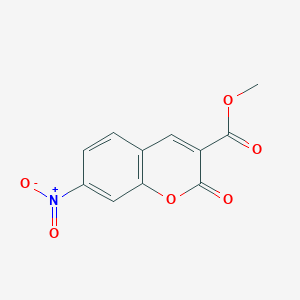
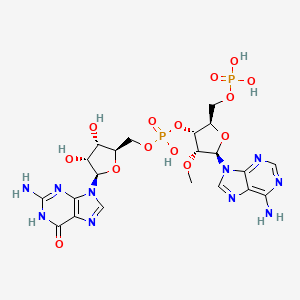
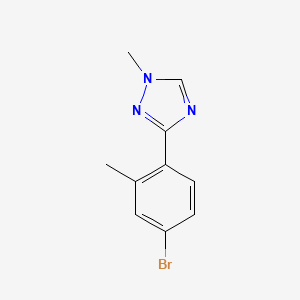
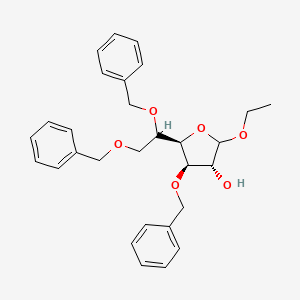
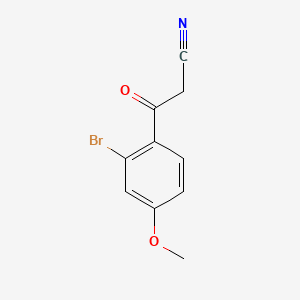
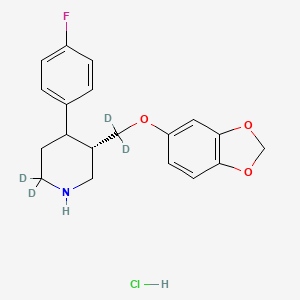
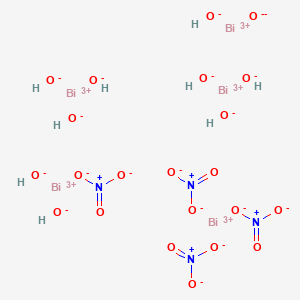
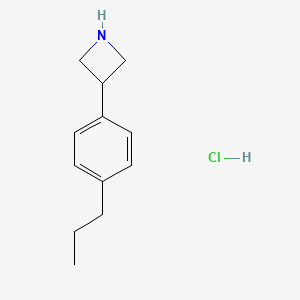
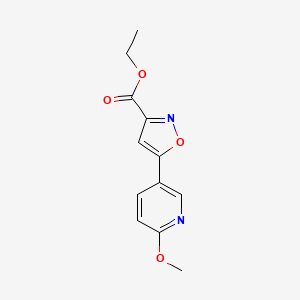
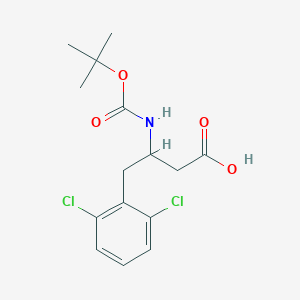
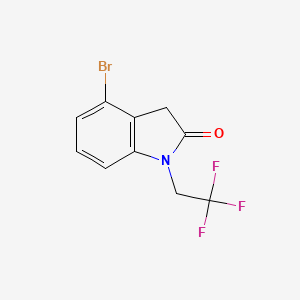
![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)
